Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid structure
945749-71-3 structure
Nom du produit:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
Numéro CAS:945749-71-3
Le MF:C21H20N4O3
Mégawatts:376.408504486084
MDL:MFCD18207174
CID:835526
PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
    • 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid
    • 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
    • VYXONEXRZMHYRY-UHFFFAOYSA-N
    • BCP24121
    • 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid
    • 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)
    • 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid
    • Momelotinib metabolite M19
    • 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid
    • TV28NF837I
    • AKOS030525443
    • SCHEMBL2865873
    • DB-348522
    • 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid
    • 945749-71-3
    • Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-
    • UNII-TV28NF837I
    • CS-14283
    • VMB74971
    • CS-M0412
    • 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid
    • 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
    • MDL: MFCD18207174
    • Piscine à noyau: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
    • La clé Inchi: VYXONEXRZMHYRY-UHFFFAOYSA-N
    • Sourire: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

Propriétés calculées

  • Qualité précise: 376.15354051g/mol
  • Masse isotopique unique: 376.15354051g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 5
  • Complexité: 498
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 87.6
  • Le xlogp3: 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM159937-1g
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
945749-71-3 95%+
1g
$1043 2024-07-19
eNovation Chemicals LLC
D767840-1g
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
1g
$975 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058798-1g
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
1g
¥9723.00 2024-04-24
A2B Chem LLC
AI67973-100mg
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
100mg
$335.00 2024-07-18
1PlusChem
1P00IMCL-100mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
100mg
$298.00 2024-04-19
1PlusChem
1P00IMCL-1g
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
1g
$975.00 2024-04-19
eNovation Chemicals LLC
D767840-1g
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
1g
$975 2025-02-28
eNovation Chemicals LLC
D767840-250mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
250mg
$500 2025-02-19
eNovation Chemicals LLC
D767840-250mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
250mg
$500 2024-06-06
ChemScence
CS-M0412-100mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3
100mg
$242.0 2022-04-26

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
(Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
Référence
Phenyl amino pyrimidine compounds and uses thereof
, United States, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt → 65 °C; 2 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Preparation method of JAK inhibitor momelotinib for treating tumor
, China, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux
Référence
Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections
Huang, Yahui; Dong, Guoqiang; Li, Huanqiu; Liu, Na; Zhang, Wannian; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

Méthode de production 5

Conditions de réaction
Référence
Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, < 40 °C
Référence
New and Practical Synthesis of Momelotinib
Zhu, Chunping; Xue, Xue; Han, Guanyu; Mao, Yongjun ; Xu, Jingli, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  24 h, 85 °C
1.2 Reagents: Lithium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation method for JAK inhibitor momelotinib
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  12 h, 80 °C
1.2 Solvents: 1-Butanol ;  30 min, 180 °C
Référence
Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 100 °C
1.2 Reagents: Lithium hydroxide Solvents: Water ;  pH 6
Référence
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, reflux
Référence
Solid forms of momelotinib salts and improved processes for the preparation of momelotinib
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, < 40 °C
Référence
Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles
Dai, Ling; Yu, Shuling; Lv, Ningning ; Ye, Xuanzeng; Shao, Yinlin ; et al, Organic Letters, 2021, 23(15), 5664-5668

Méthode de production 12

Conditions de réaction
Référence
New and convergent synthesis of Momelotinib dihydrochloride
Zhao, Zhiwei; Liu, Mingjie; Liu, Yaowei; Wang, Yuan; Wu, Chuntao; et al, Heterocycles, 2018, 96(9), 1638-1643

Méthode de production 13

Conditions de réaction
Référence
Multiple myeloma treatment
, United States, , ,

Méthode de production 14

Conditions de réaction
Référence
Treatment of jak2-mediated conditions
, United States, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Multiple myeloma treatment
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt → 65 °C; 2 h, 65 °C
Référence
Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 100 °C; 100 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ;  pH 6
Référence
4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  24 h, rt → reflux
1.2 Reagents: Lithium hydroxide Solvents: Acetone ,  Water ;  2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
A novel and efficient synthesis of momelotinib
Sun, Tong; Xu, Jiaojiao; Ji, Min; Wang, Peng, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

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